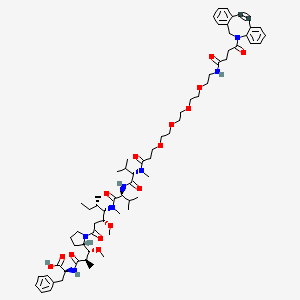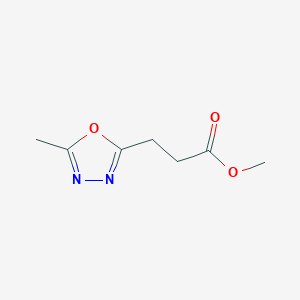![molecular formula C9H11N3O3S2 B2827223 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide CAS No. 1903286-89-4](/img/structure/B2827223.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide is an organic compound known for its interesting structure and diverse applications. The molecule's core includes a thienopyrimidine scaffold, which is functionalized with both a methanesulfonamide group and an ethyl linker. This configuration endows the compound with unique physicochemical properties and the potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis typically begins with the construction of the thienopyrimidine core. This can be achieved through a series of cyclization reactions starting from appropriately substituted thiophene and pyrimidine precursors. The introduction of the 4-oxo group usually involves oxidation reactions with reagents such as potassium permanganate or chromium trioxide. The ethyl linker is then attached via alkylation reactions, using conditions that might include basic catalysts like sodium hydride or potassium tert-butoxide. Finally, the methanesulfonamide group is introduced through sulfonylation reactions, often using methanesulfonyl chloride and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods Industrial-scale production follows the same synthetic principles but often employs continuous flow chemistry techniques to enhance yield and purity. Solvent selection and temperature control are optimized to ensure scalability and cost-efficiency. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), while temperatures are carefully regulated to maintain reaction kinetics and minimize side product formation.
Chemical Reactions Analysis
Types of Reactions it Undergoes N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide participates in various chemical reactions:
Oxidation
It can undergo oxidation reactions to introduce or modify functional groups.
Reduction
The thienopyrimidine core can be reduced under hydrogenation conditions.
Substitution
Both nucleophilic and electrophilic substitution reactions are possible, particularly at the methanesulfonamide and ethyl linker positions.
Common Reagents and Conditions Common reagents include:
Oxidation
Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction
Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution
Alkyl halides, sulfonyl chlorides, and bases like sodium hydride (NaH)
Major Products Formed The major products vary depending on the reaction but can include substituted thienopyrimidines, reduced derivatives, and variously functionalized sulfonamides.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide is a valuable research tool across several scientific fields:
Chemistry
Used as a building block for synthesizing more complex molecules and exploring new chemical reactions.
Biology
Studied for its potential as a molecular probe to investigate biological pathways.
Medicine
Investigated for therapeutic potential due to its interactions with various biological targets.
Industry
Applied in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, thereby modulating biological activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
When comparing N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide with similar compounds:
Thienopyrimidines
It shares the basic thienopyrimidine structure but stands out due to its unique functional groups.
Sulfonamides
It differs from simple sulfonamides by the presence of the thienopyrimidine core, which enhances its biological activity.
Ethyl-linked compounds
The ethyl linker provides additional flexibility and functionalization points compared to shorter linkers.
Similar compounds include:
4-oxothieno[3,2-d]pyrimidin-3(4H)-yl derivatives
These share the core structure but may differ in the substituents attached.
Methanesulfonamide derivatives
Compounds with various substituents on the methanesulfonamide group.
By breaking down each of these aspects, we can appreciate the complexity and versatility of this compound, making it a compound of significant interest in both research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-17(14,15)11-3-4-12-6-10-7-2-5-16-8(7)9(12)13/h2,5-6,11H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUKRQLXWIAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=NC2=C(C1=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2827142.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)
![1-(azepan-1-yl)-2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2827147.png)
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2827158.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)
![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

